The compound 4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic molecule characterized by its unique structural features and functional groups. This compound is primarily classified as a carboxamide due to the presence of the carboxamide functional group (-C(=O)NH-). Its molecular formula is , and it has a molecular weight of approximately 410.42 g/mol.
The synthesis of this compound can involve several methods. One common approach is through the reaction of tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives with appropriate aldehydes or ketones in the presence of amine reagents.
The molecular structure of 4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide can be represented using structural formulas and 3D models.
InChI=1S/C18H22F3N5O2/c19-18(20,21)13-8-9-24-14(12-11(13)22-23)10-21(26)15(25)16(24)17(27)7-6-12/h6-10H,11H2,(H,21,25)
C1=CC=C(C=C1)N(C(=O)N(C(C2=C(C=CC=N2)C(F)(F)F)=C)=C)=C
This data allows for computational modeling and visualization of the compound's three-dimensional conformation.
The compound can undergo various chemical reactions typical for amides and heterocycles.
The mechanism of action for this compound is primarily linked to its interactions with biological targets such as kinases involved in cell signaling pathways.
The physical and chemical properties of 4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide are crucial for its application in scientific research.
This compound has several potential applications in scientific research:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7